(R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride
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Overview
Description
®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of ®-3-propylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.
Industrial Production Methods
Industrial production of ®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
- ®-1-Boc-3-propylpiperazine
Uniqueness
®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H23ClN2O2 |
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Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl 3-propylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-17(10-9-16-14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H |
InChI Key |
LGMJQFAJMMIYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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